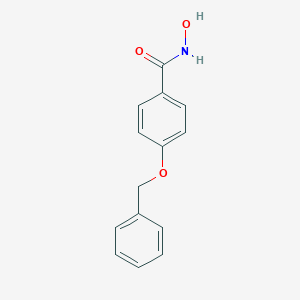
4-(Benzyloxy)-N-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-N-hydroxybenzamide, also known as BHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBA belongs to the class of hydroxamic acids, which are known for their ability to inhibit enzymes that play a crucial role in various biological processes.
Mécanisme D'action
4-(Benzyloxy)-N-hydroxybenzamide inhibits HDACs by binding to the zinc ion in the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, leading to changes in gene expression. The inhibition of HDACs by this compound has been shown to lead to the activation of genes involved in apoptosis, cell cycle arrest, and differentiation, making it a potential therapeutic agent for cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to increase insulin sensitivity and reduce blood glucose levels in animal models, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Benzyloxy)-N-hydroxybenzamide has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and has been well-characterized. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-(Benzyloxy)-N-hydroxybenzamide. One area of research is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the combination of this compound with other drugs or therapies may lead to improved treatment options for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, diabetes, and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. Future research on this compound and its analogs may lead to improved treatment options for various diseases.
Méthodes De Synthèse
The synthesis of 4-(Benzyloxy)-N-hydroxybenzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
4-(Benzyloxy)-N-hydroxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Inhibition of HDACs has been shown to lead to the activation of tumor suppressor genes and the inhibition of oncogenes, making this compound a potential anti-cancer agent.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-hydroxy-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H13NO3/c16-14(15-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,15,16) |
Clé InChI |
DKQPCTOULAMBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



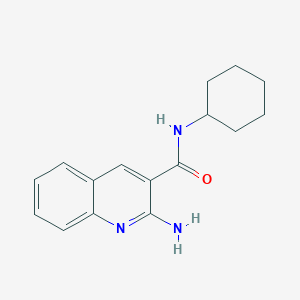
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
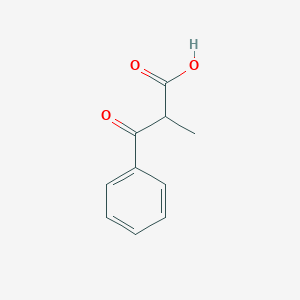
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
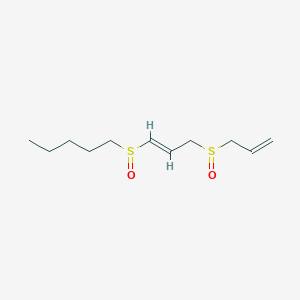
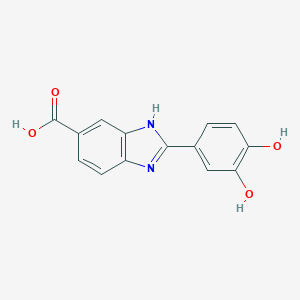
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
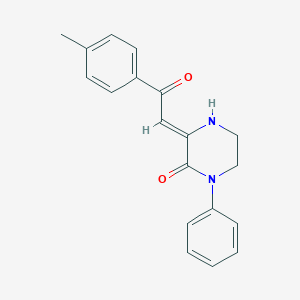
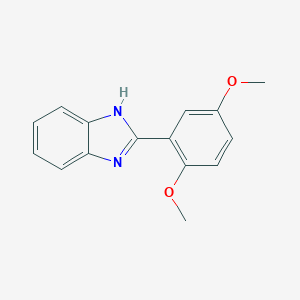
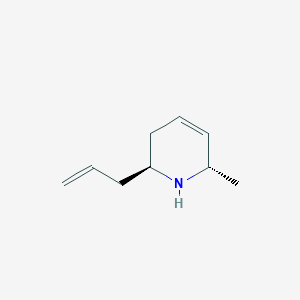
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)